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molecular formula C14H16O2 B8343175 3-(1-Hydroxy-4-phenylbutyl)-furan

3-(1-Hydroxy-4-phenylbutyl)-furan

Cat. No. B8343175
M. Wt: 216.27 g/mol
InChI Key: QPOXBUKZVGUCPD-UHFFFAOYSA-N
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Patent
US05134128

Procedure details

To a stirred solution of 3-phenylpropyl magnesium bromide (4.5 ml of a 2.73M solution in ethyl ether, 12.3 mmol, generated from 1-bromo-3-phenylpropane and magnesium and initiated with iodine) at 0° under argon, was added dropwise 3-furaldehyde (1.08 g., 11.2 mmol) in 5 ml ethyl ether. This solution was allowed to warm to room temperature, stirred for 20 minutes, and then poured over crushed ice containing several drops of concentrated sulfuric acid. The resulting mixture was partitioned between ethyl ether and 5% sodium bisulfite. The organic portion was washed with 5% sodium bicarbonate solution, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give an oil. This material was further purified by flash chromatography (silica, 20% ethyl acetate/hexane) to give the desired alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.08 g
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.BrCCCC1C=CC=CC=1.[Mg].II.[O:25]1[CH:29]=[CH:28][C:27]([CH:30]=[O:31])=[CH:26]1.S(=O)(=O)(O)O>C(OCC)C>[OH:31][CH:30]([C:27]1[CH:28]=[CH:29][O:25][CH:26]=1)[CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Seven
Name
Quantity
1.08 g
Type
reactant
Smiles
O1C=C(C=C1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between ethyl ether and 5% sodium bisulfite
WASH
Type
WASH
Details
The organic portion was washed with 5% sodium bicarbonate solution, water, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
This material was further purified by flash chromatography (silica, 20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC(CCCC1=CC=CC=C1)C1=COC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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